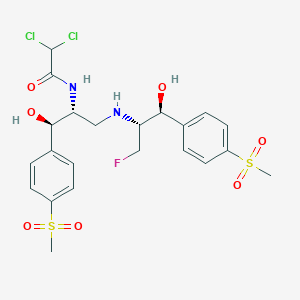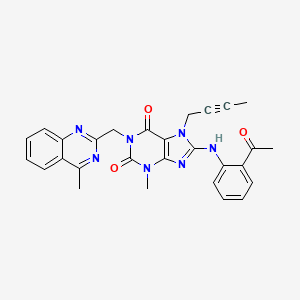![molecular formula C17H15N3O4 B13861605 2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions to form the benzimidazole core .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds in the synthesis of complex benzimidazole compounds . These methods are scalable and can be optimized for large-scale production.
化学反应分析
Types of Reactions
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various aniline derivatives, halogenated compounds, and nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-carboxylates .
科学研究应用
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-methylbenzimidazole-5-carboxylic acid: Lacks the anilino substituent, resulting in different chemical properties and biological activities.
4-(aminomethyl)benzimidazole-5-carboxylic acid: Contains an amino group instead of a carboxy group, affecting its reactivity and applications.
1-methylbenzimidazole-5-carboxylic acid: Similar core structure but without the anilino group, leading to variations in its chemical behavior.
Uniqueness
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid is unique due to the presence of both carboxylic acid and anilino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields .
属性
分子式 |
C17H15N3O4 |
|---|---|
分子量 |
325.32 g/mol |
IUPAC 名称 |
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H15N3O4/c1-20-14-7-4-11(17(23)24)8-13(14)19-15(20)9-18-12-5-2-10(3-6-12)16(21)22/h2-8,18H,9H2,1H3,(H,21,22)(H,23,24) |
InChI 键 |
RQZRKDJQNFYLOJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CNC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


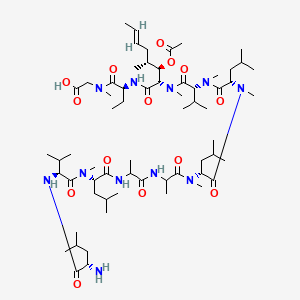
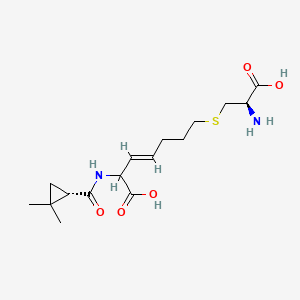
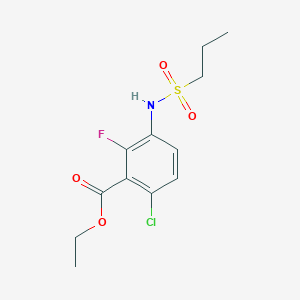
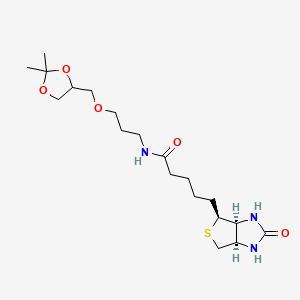
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)

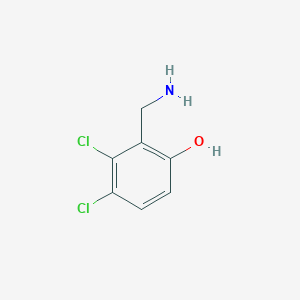
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
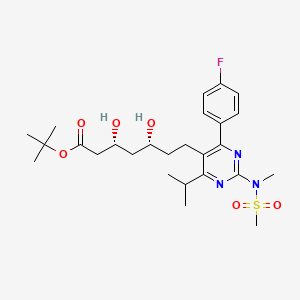
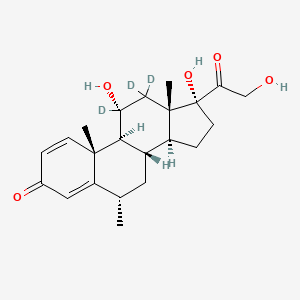
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
